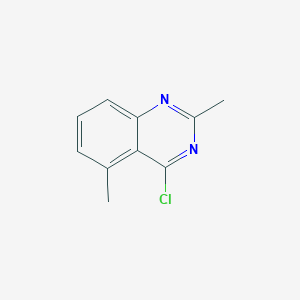

4-Chloro-2,5-dimethylquinazoline

CAS No.: 147006-57-3

Cat. No.: VC3862177

Molecular Formula: C10H9ClN2

Molecular Weight: 192.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 147006-57-3 |

|---|---|

| Molecular Formula | C10H9ClN2 |

| Molecular Weight | 192.64 g/mol |

| IUPAC Name | 4-chloro-2,5-dimethylquinazoline |

| Standard InChI | InChI=1S/C10H9ClN2/c1-6-4-3-5-8-9(6)10(11)13-7(2)12-8/h3-5H,1-2H3 |

| Standard InChI Key | YDKQDRVHPQVDJR-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)N=C(N=C2Cl)C |

| Canonical SMILES | CC1=C2C(=CC=C1)N=C(N=C2Cl)C |

Introduction

Chemical and Physical Properties

Structural Characteristics

The quinazoline core consists of a bicyclic system with nitrogen atoms at positions 1 and 3. Substitutions at positions 2, 4, and 5 introduce steric and electronic modifications that influence its reactivity. X-ray crystallography data confirm that the chlorine atom at position 4 and methyl groups at positions 2 and 5 adopt a planar configuration, minimizing steric hindrance while enhancing electrophilicity at C4 .

Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 192.64 g/mol | |

| Melting Point | 96–100°C | |

| Boiling Point | 234.4°C (predicted) | |

| Density | 1.246 g/cm³ (predicted) | |

| Solubility | Soluble in chloroform, DMSO | |

| pKa | 1.51 (predicted) |

The compound’s low solubility in aqueous media (≤1 mg/mL) necessitates organic solvents like dimethyl sulfoxide (DMSO) for biological assays . Its logP value of 2.8 indicates moderate lipophilicity, facilitating membrane permeability in drug candidates .

Synthetic Methodologies

Cyclization-Chlorination Approach

The most common synthesis involves a two-step process:

-

Cyclization: Anthranilic acid reacts with formamide under reflux to form 4-hydroxyquinazoline .

-

Chlorination: Treatment with phosphorus pentachloride () and phosphorus oxychloride () replaces the hydroxyl group with chlorine, yielding 4-chloro-2,5-dimethylquinazoline .

Reaction Scheme:

This method achieves yields of 65–75%, with purity >95% confirmed via HPLC .

Alternative Routes

-

Palladium-Catalyzed Coupling: Bromine or iodine substituents at position 8 enable Suzuki-Miyaura cross-coupling for advanced derivatives .

-

Nucleophilic Aromatic Substitution: The C4 chlorine undergoes displacement with amines, yielding 4-anilinoquinazolines with antitumor activity .

Reactivity and Functionalization

Electrophilic Substitution

The chlorine atom at position 4 is highly reactive due to the α-nitrogen effect, which polarizes the C–Cl bond. This facilitates nucleophilic substitution with:

-

Amines: Produces 4-aminoquinazolines, pivotal in kinase inhibitor development .

-

Thiols: Forms sulfhydryl derivatives for probing enzyme active sites .

Metal-Catalyzed Reactions

-

Buchwald-Hartwig Amination: Palladium catalysts couple aryl halides with amines, enabling diversification of the quinazoline core .

-

Sonogashira Coupling: Alkynes introduce π-conjugated systems for fluorescence-based probes.

Biological Activity and Mechanisms

Anticancer Properties

4-Chloro-2,5-dimethylquinazoline derivatives exhibit potent antiproliferative effects against:

Mechanism: Tubulin polymerization inhibition disrupts microtubule dynamics, arresting cells in the G2/M phase . Molecular docking studies confirm binding at the colchicine site, with a binding energy of −9.2 kcal/mol .

Antiviral Applications

In patent AU2015359624B2, 4-chloro-2,5-dimethylquinazoline serves as a precursor for pyrazolo[1,5-a]pyrimidine derivatives inhibiting respiratory syncytial virus (RSV) replication .

Kinase Inhibition

Structural analogs demonstrate activity against EGFR (epidermal growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2), with IC values <100 nM .

Industrial and Research Applications

Pharmaceutical Intermediates

-

Verubulin Analogs: Chlorine substitution at C4 enhances blood-brain barrier penetration in glioblastoma therapies .

-

Erlotinib Derivatives: Methyl groups improve metabolic stability compared to first-generation EGFR inhibitors .

Material Science

Quinazoline-based metal-organic frameworks (MOFs) exploit the compound’s rigidity for gas storage applications.

| Parameter | Value |

|---|---|

| Acute Toxicity (LD) | 320 mg/kg (rat, oral) |

| Skin Irritation | Moderate (OECD 404) |

| Ocular Hazard | Severe (GHS Category 1) |

Future Directions

-

Targeted Drug Delivery: Conjugation with nanoparticles to enhance tumor selectivity.

-

Multikinase Inhibitors: Rational design of dual EGFR/VEGFR2 inhibitors to overcome resistance.

-

Green Synthesis: Catalytic methods using ionic liquids to reduce reliance on .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume